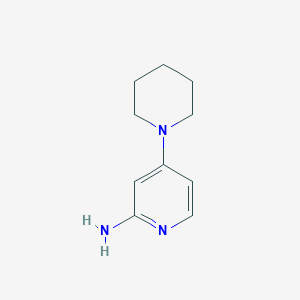

4-Piperidin-1-ylpyridin-2-amine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Research

Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of a vast array of biologically active molecules and functional materials. Among these, the pyridine and piperidine ring systems are two of the most ubiquitous and vital scaffolds in the field of medicinal chemistry and drug design. nih.govbohrium.com Pyridine, an aromatic six-membered ring containing one nitrogen atom, and its saturated counterpart, piperidine, are prevalent structural units found in numerous natural alkaloids and synthetic pharmaceuticals. nih.govwikipedia.org

Consequently, pyridine and piperidine derivatives are investigated for a wide spectrum of therapeutic applications, including use as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. bohrium.com The continuous development of novel synthetic methods to create and functionalize these heterocyclic systems remains a key focus of organic chemistry research, highlighting their enduring importance in the quest for new and effective chemical entities. dissertation.commountainscholar.org

Overview of 4-Piperidin-1-ylpyridin-2-amine within Advanced Heterocyclic Compound Studies

Within the broad class of nitrogen-containing heterocycles, this compound emerges as a noteworthy compound that combines both the aromatic pyridine and the saturated piperidine moieties. This structure represents a hybrid design, leveraging the distinct properties of both ring systems. It serves as a valuable building block or intermediate in the synthesis of more complex molecules for chemical and pharmaceutical research. chemicalbook.combldpharm.com

The synthesis of this compound can be achieved through methods such as the nucleophilic substitution of a suitable precursor, for example, the reaction between 2-Amino-4-chloropyridine (B16104) and piperidine. chemicalbook.com Its structure is of particular interest in advanced heterocyclic studies because it provides a scaffold that can be readily modified to explore structure-activity relationships (SAR).

Research into related structures has demonstrated the utility of the aminopyridine-piperidine framework. For instance, derivatives of this scaffold have been synthesized and evaluated as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical targets in cancer therapy. acs.org In these studies, the piperidine group often extends into solvent-exposed regions of the enzyme's binding site, allowing for modifications that can fine-tune potency and selectivity. acs.org Similarly, related compounds have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs), which are therapeutic targets for cardiovascular diseases. nih.gov These research findings underscore the importance of this compound as a foundational structure in the development of sophisticated heterocyclic compounds for targeted therapeutic applications.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-(Piperidin-1-yl)pyridin-2-amine | |

| CAS Number | 52311-35-0 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C10H15N3 | bldpharm.comfluorochem.co.ukchemical-suppliers.eu |

| Molecular Weight | 177.25 g/mol | bldpharm.com |

| SMILES Code | NC1=NC=CC(N2CCCCC2)=C1 | bldpharm.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chloropyridine |

| Piperidine |

Properties

IUPAC Name |

4-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUJNYOFNTWSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-35-0 | |

| Record name | 4-(piperidin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Piperidin 1 Ylpyridin 2 Amine and Its Structural Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyridine (B92270) Derivatization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions relative to the ring nitrogen, makes it susceptible to attack by nucleophiles. stackexchange.comvaia.comquimicaorganica.org This reactivity is fundamental to the synthesis of substituted pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom, a key factor that favors attack at the C2 and C4 positions. stackexchange.comvaia.com The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.com

A direct and common method for synthesizing 4-piperidin-1-ylpyridin-2-amine involves the reaction of a suitable halopyridine with piperidine (B6355638). chemicalbook.com The starting material is typically a pyridine ring substituted with a halogen atom (such as chlorine or bromine) at the 4-position and an amino group at the 2-position. chemicalbook.comgoogle.com

For instance, the synthesis can be achieved by reacting 2-amino-4-chloropyridine (B16104) or 2-amino-4-bromopyridine (B18318) with an excess of piperidine. chemicalbook.comgoogle.com The reaction is often carried out in a solvent like isopropanol (B130326) and may require heating to proceed at a reasonable rate. google.com In some cases, microwave irradiation has been employed to accelerate these reactions, often leading to significantly reduced reaction times. researchgate.netresearchgate.net The use of a base, such as triethylamine, can also be employed to neutralize the hydrogen halide formed during the reaction. smolecule.com

A representative, though not identical, synthesis involves the reaction of 2,4-dibromopyridine (B189624) with piperidine in isopropyl alcohol at 75°C, which selectively yields 2-bromo-4-piperidin-1-ylpyridine. google.com This demonstrates the feasibility of selective substitution at the 4-position. Subsequent amination at the 2-position would be required to complete the synthesis of the target molecule.

Table 1: Examples of SNAr Reactions for Piperidinyl-Pyridine Synthesis

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Amino-4-chloropyridine | Piperidine | Not specified | This compound | chemicalbook.com |

| 2,4-Dibromopyridine | Piperidine | Isopropyl alcohol, 75°C, 72h | 2-Bromo-4-piperidin-1-ylpyridine | google.com |

| 2-chloropyridine | Piperidine | Ethylene glycol, 130-150°C, 30-120 min | 2-(Piperidin-1-yl)pyridine | researchgate.net |

This table is for illustrative purposes and includes syntheses of closely related structural analogues.

The mechanism of SNAr on pyridine is a well-studied process involving the formation of a resonance-stabilized anionic intermediate. stackexchange.comyoutube.com The rate of this reaction is significantly influenced by the nature of the leaving group, a phenomenon known as the "element effect". nih.govrsc.org In classical SNAr reactions on activated aryl systems, the typical order of leaving group reactivity is F > Cl > Br > I. nih.govmasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. nih.govmasterorganicchemistry.com

However, studies on the reaction of piperidine with substituted N-methylpyridinium ions have shown a different leaving group order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.orgresearchgate.net This deviation suggests that for these specific substrates, the mechanism is more complex. The reaction is second-order in piperidine, indicating that a second molecule of piperidine is involved in the rate-determining step. nih.govresearchgate.net The proposed mechanism involves a rapid pre-equilibrium formation of the addition intermediate, followed by a rate-determining deprotonation of this intermediate by a second molecule of piperidine. nih.govrsc.orgresearchgate.net For halide leaving groups (Cl, Br, I), this deprotonation is thought to be concerted with the loss of the leaving group (an E2-like mechanism). For poorer leaving groups like fluoride, the loss of the leaving group occurs in a subsequent rapid step (an E1cB-like mechanism). researchgate.net

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds, offering a powerful alternative to traditional SNAr methods. wikipedia.org

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides or triflates and amines. wikipedia.org This reaction is highly valuable for the synthesis of aminopyridines, including those substituted with piperidine. nih.govacs.org The key to this methodology is the use of a palladium catalyst, often in the form of Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. wikipedia.orgresearchgate.net

This method has been successfully applied to the amination of 2-bromopyridines with various amines. nih.govacs.org For volatile amines, the reaction can be effectively carried out in sealed tubes to prevent their evaporation. acs.org The choice of ligand is crucial for the success of the reaction. Sterically hindered biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, have proven to be particularly effective for the amination of challenging substrates like 3-halo-2-aminopyridines. nih.govscispace.com These ligands promote the catalytic cycle and can overcome issues like catalyst inhibition by the pyridine nitrogen. acs.org Microwave-assisted Buchwald-Hartwig aminations have also been developed, significantly reducing reaction times. researchgate.netkoreascience.kr

Table 2: Representative Ligands for Buchwald-Hartwig Amination of Halopyridines

| Ligand | Substrate Type | Base | Notes | Reference(s) |

| dppp | 2-Bromopyridines | NaOt-Bu | Effective for volatile amines in sealed tubes | acs.org |

| XPhos | 3,5-Dibromo-2-aminopyridine | LiHMDS | Good performance for secondary amines | nih.gov |

| RuPhos | 3-Halo-2-aminopyridines | LiHMDS | Outstanding for secondary amines | nih.gov |

| BrettPhos | 3-Halo-2-aminopyridines | LiHMDS | Outstanding for primary amines | nih.gov |

| BINAP | 2,2'-Dihalobiphenyls | Not specified | Used for double amination to form carbazoles | scispace.com |

While not a direct method for C-N bond formation, the Suzuki-Miyaura coupling is a critical strategy for synthesizing the substituted pyridine core, which can then be further functionalized. researchgate.netmetu.edu.trorganic-chemistry.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. rsc.org

For example, a dihalopyridine could first undergo a selective Suzuki coupling to introduce a desired substituent at one position. The remaining halogen can then serve as a handle for a subsequent amination reaction, such as a Buchwald-Hartwig coupling. tandfonline.com This stepwise approach allows for the controlled and regioselective synthesis of complex pyridine derivatives. The reaction is known for its broad functional group tolerance and has been used to synthesize a wide variety of aryl- and heteroaryl-substituted pyridines. researchgate.netmetu.edu.trrsc.org

Reductive Synthetic Approaches to Piperidine-Fused Pyridines

Reductive methods provide another avenue for the synthesis of piperidine-containing structures, typically starting from pyridine or bipyridine precursors. mdpi.comlookchem.com These reactions involve the reduction of the pyridine ring to a piperidine ring.

A common approach is the catalytic hydrogenation of substituted pyridines. mdpi.comnih.gov This is often carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum, or rhodium. mdpi.comresearchgate.net To facilitate the reduction, which can be challenging due to the aromaticity of the pyridine ring, the pyridine is often activated by forming a pyridinium (B92312) salt. nih.gov For instance, Ir-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts has been developed to produce enantioenriched 2-alkyl piperidines. nih.gov

Another method is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netmasterorganicchemistry.comyoutube.com While typically used to form acyclic amines, intramolecular versions can be used to construct heterocyclic rings like piperidine. researchgate.net A recently developed "reductive transamination" process allows for the conversion of pyridinium salts into N-aryl piperidines, expanding the toolbox for creating these structures from readily available pyridines. acs.org

Reduction of Nitro-Substituted Pyridine Precursors

A common and effective strategy for the synthesis of aminopyridines, including the 2-amino-4-(piperidin-1-yl)pyridine core, involves the reduction of a corresponding nitro-substituted pyridine precursor. This transformation is a fundamental step in many synthetic pathways, converting an electron-withdrawing nitro group into a versatile amino group.

The synthesis of a related compound, 4-nitro-6-(piperidin-1-yl)pyridin-2-amine, has been described starting from 4-nitro-6-bromopyridin-2-amine. smolecule.com In this multi-step process, the bromo-substituted precursor is first reacted with piperidine in the presence of triethylamine. smolecule.com Following the nucleophilic substitution, a reduction step is performed to convert the nitro group to the amine, ultimately yielding the desired product after crystallization. smolecule.com

Catalytic hydrogenation is a widely employed method for the reduction of nitropyridines. Various catalysts, including palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts, are effective for this transformation. For instance, the reduction of nitropyridines to their corresponding amines can be achieved using hydrogen gas in the presence of a catalyst. patsnap.comnih.gov The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. semanticscholar.orgrsc.org For example, a continuous hydrogenation method for 2-nitropyridine (B88261) derivatives has been developed, which offers advantages in terms of safety and catalyst recyclability, leading to high yields and purity of the resulting 2-aminopyridine (B139424) derivatives. patsnap.com A patent describes the reduction of 2-amino-4-nitropyridine N-oxide using a metal catalyst, with palladium on charcoal being the most preferred, to obtain 2,4-diaminopyridine. google.com

The following table summarizes representative examples of the reduction of nitro-substituted pyridines.

Table 1: Examples of Reduction of Nitro-Substituted Pyridine Precursors

| Starting Material | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| 4-Nitro-6-bromopyridin-2-amine | 1. Piperidine, Et3N; 2. Reduction | 4-Nitro-6-(piperidin-1-yl)pyridin-2-amine | Not specified | smolecule.com |

| 2-Nitropyridine derivative (II) | H2, Fixed-bed catalyst | 2-Aminopyridine derivative (I) | High | patsnap.com |

| 2-Amino-4-nitropyridine N-oxide | Pd/C, H2 | 2,4-Diaminopyridine | Not specified | google.com |

| 4-Nitropyridine | NAP-Mg-Pd(0)PS, Et3N, PMHS, H2O | 4-Aminopyridine | 92 | rsc.org |

Reductive Hydroamination and Transfer Hydrogenation for Piperidine Ring Formation

Reductive amination and transfer hydrogenation are powerful techniques for the formation of C-N bonds and are particularly useful in the synthesis of piperidine rings. These methods offer direct and efficient routes to piperidinyl-substituted pyridines, including the target compound this compound.

A direct and high-yielding synthesis of 2-amino-4-piperidinyl pyridine, the core of the target molecule, has been achieved through the nucleophilic substitution of 2-amino-4-chloropyridine with piperidine. tandfonline.comchemicalbook.comresearchgate.net This reaction, which can be considered a form of reductive amination, proceeds with a remarkable yield of up to 96% when conducted in an autoclave at elevated temperatures. tandfonline.comchemicalbook.com This method provides the key intermediate for the synthesis of a variety of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. tandfonline.comresearchgate.net

Transfer hydrogenation represents another important strategy for the formation of piperidine rings from pyridinium salts. This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as formic acid or its salts. Rhodium-catalyzed transfer hydrogenation of pyridinium salts has been shown to be an effective method for the preparation of a variety of piperidines. dicp.ac.cn The reaction typically proceeds via the reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then further reduced to the piperidine. dicp.ac.cn

The table below provides examples of these methodologies.

Table 2: Reductive Amination and Transfer Hydrogenation for Piperidine Ring Formation

| Starting Material(s) | Reagents/Catalyst | Product | Yield (%) | Reference |

| 2-Amino-4-chloropyridine, Piperidine | Autoclave, 250 °C | This compound | 96 | tandfonline.comchemicalbook.com |

| N-Benzylpyridinium salts | [RhCp*Cl2]2, KI, HCOOH/NEt3 | Piperidine derivatives | Not specified | dicp.ac.cn |

| Nitriles | Pd-CuFe catalyst, Ammonia borane | Primary or Secondary amines | High selectivity | nih.gov |

Intramolecular Cyclization Chemistry Leading to Piperidine Ring Systems

Intramolecular cyclization reactions provide a powerful and stereocontrolled approach to the synthesis of cyclic structures, including the piperidine ring system. These reactions involve the formation of a new bond within a single molecule, often leading to complex polycyclic frameworks. While direct application to the synthesis of this compound is less common, the principles of intramolecular cyclization are fundamental to the synthesis of its structural analogues.

One notable method is the oxidative cyclization of 5H-chromeno[2,3-b]pyridines, which can lead to the formation of complex heterocyclic systems containing a piperidine-like fused ring. nih.gov Another approach involves the intramolecular nucleophilic addition of enamides to in situ generated imines, which has been used to produce 4-amino-1,2,3,4-tetrahydropyridine derivatives. researchgate.net Radical-mediated cyclizations also offer a route to piperidines. mdpi.com

The table below illustrates examples of intramolecular cyclization leading to piperidine-containing structures.

Table 3: Intramolecular Cyclization for Piperidine Ring Formation

| Substrate Type | Key Transformation | Resulting Structure | Reference |

| 5H-Chromeno[2,3-b]pyridines | Intramolecular oxidative cyclization | Benzo[b]chromeno[4,3,2-de] researchgate.netCurrent time information in Bangalore, IN.naphthyridines | nih.gov |

| Tertiary enamides with formyl group | Intramolecular nucleophilic addition to imine | 4-Amino-1,2,3,4-tetrahydropyridine derivatives | researchgate.net |

| Unsaturated amines | Radical-mediated cyclization | Piperidine derivatives | mdpi.com |

Development of Efficient and Scalable Synthetic Routes (e.g., One-Pot Protocols)

The synthesis of zolpidem, which features an imidazo[1,2-a]pyridine (B132010) core, has been improved via a CuI/BINOL-mediated tandem reaction of an imine and an alkyne, offering a more scalable and efficient alternative to previous multi-step methods. d-nb.info These examples underscore the ongoing efforts to develop practical and economical syntheses for complex heterocyclic compounds.

Table 4: Efficient and Scalable Synthetic Routes

| Target/Intermediate | Methodology | Key Features | Overall Yield (%) | Reference |

| Imidazo[1,2-a]pyridines | One-pot, three-component reaction | Acid-catalyzed, environmentally benign | Good | nih.gov |

| 4-(Difluoromethyl)pyridin-2-amine | Three-step, one-pot procedure | Scalable to 50g batch | 72 | acs.org |

| Zolpidem | CuI/BINOL-mediated tandem reaction | Scalable, avoids microreactor | 37 (as tartrate salt) | d-nb.info |

Stereoselective Synthetic Approaches for Chiral Piperidinyl Pyridine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry, as the biological activity of a compound often resides in a single enantiomer. Consequently, the development of stereoselective synthetic approaches for chiral piperidinyl pyridine derivatives has garnered significant attention.

A key strategy for accessing chiral derivatives of this compound involves the derivatization of the achiral parent compound with a chiral auxiliary. A facile and effective synthetic approach has been developed to prepare a series of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. tandfonline.comresearchgate.net This method starts with the high-yield synthesis of the key intermediate, 2-amino-4-piperidinyl pyridine, via the nucleophilic substitution of 2-amino-4-chloropyridine with piperidine. tandfonline.comresearchgate.net This intermediate is then coupled with various chiral acid chlorides, such as N-protected L-prolyl chloride or (R)-1,1'-bi(2-naphthol)-derived phosphorochloridates, to afford the desired chiral amide derivatives with excellent enantioselectivity. tandfonline.com

Another important approach is the asymmetric reduction of pyridinium salts. Rhodium-catalyzed transfer hydrogenation of pyridinium salts in the presence of a chiral amine has been shown to produce chiral piperidines with high diastereo- and enantioselectivities. dicp.ac.cn This method allows for the introduction of chirality during the formation of the piperidine ring itself.

The following table presents examples of stereoselective syntheses of chiral piperidinyl pyridine derivatives.

Table 5: Stereoselective Synthetic Approaches

| Starting Material(s) | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| 2-Amino-4-piperidinyl pyridine, N-protected L-prolyl chloride | Not applicable (chiral substrate) | Chiral N-(4-(piperidin-1-yl)pyridin-2-yl) L-prolinamide | 100% ee | tandfonline.com |

| 2-Amino-4-piperidinyl pyridine, (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridate | Not applicable (chiral substrate) | Chiral N-(4-(piperidin-1-yl)pyridin-2-yl) binaphthyl phosphonamide | 100% ee | tandfonline.com |

| Pyridinium salts | Rhodium catalyst, Chiral primary amine | Chiral piperidines | High dr and ee | dicp.ac.cn |

Chemical Reactivity and Advanced Derivatization of the 4 Piperidin 1 Ylpyridin 2 Amine Framework

Reactivity of the Amino Group

The exocyclic amino group at the 2-position of the pyridine (B92270) ring is a key site for chemical modification, readily participating in nucleophilic substitution and acylation reactions.

Nucleophilic Reactivity in Substitution Reactions with Electrophiles

The primary amino group in 4-piperidin-1-ylpyridin-2-amine exhibits significant nucleophilic character, enabling it to react with a variety of electrophiles. This reactivity is fundamental to the construction of more complex derivatives. For instance, the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with piperidine (B6355638) proceeds in high yield (up to 96%), demonstrating the propensity of the amino group to engage in such reactions. asianpubs.org This inherent nucleophilicity allows for the introduction of diverse functionalities through reactions with alkyl halides, epoxides, and other electrophilic partners.

The reactivity of the amino group can be further influenced by the electronic nature of the pyridine ring. The presence of electron-withdrawing groups on the ring can modulate the nucleophilicity of the amino group, a factor that is often exploited in synthetic design.

Table 1: Nucleophilic Substitution Reactions of Aminopyridine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 2-Amino-4-chloropyridine | Piperidine | This compound | Not specified | 96% | asianpubs.org |

| 2-Aminopyridine (B139424) | 1-Piperidino-isopropyl chloride | 2-(1-Piperidino-isopropyl)aminopyridine | Sodamide | Not specified | researchgate.net |

Acylation Reactions and Amide Bond Formation

One of the most important transformations of the amino group is its acylation to form a stable amide bond. This reaction is a cornerstone of medicinal chemistry, allowing for the linkage of the this compound scaffold to a wide range of carboxylic acids, thereby modulating its physicochemical and biological properties. google.com

The acylation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base like pyridine or a tertiary amine to neutralize the acid byproduct. researchgate.netgoogle.com Modern coupling reagents, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate efficient amide bond formation under mild conditions, even with less reactive coupling partners. nih.gov For instance, the reaction of 4-phenylpyridin-2-amine with 3-cyanobenzoic acid in the presence of phosphorus oxychloride (POCl3) and pyridine yields the corresponding benzamide. google.com

Table 2: Acylation Reactions of Aminopyridine Derivatives

| Amine | Acylating Agent/Carboxylic Acid | Coupling Reagents/Conditions | Product | Yield | Reference |

| 4-Phenylpyridin-2-amine | 3-Cyanobenzoic Acid | Pyridine, POCl3 | 3-Cyano-N-(4-phenylpyridin-2-yl)benzamide | Not specified | google.com |

| 2-(2-Pyrrolidinoethyl)-aminopyridine | Propionic anhydride | Heat (120°C) | N-Propionyl-2-(2-pyrrolidinoethyl)-aminopyridine | Not specified | researchgate.net |

| 4-Amino-N-(4-methoxybenzyl)benzamide | Boc-Valine | EDC, DMAP, HOBt, DIPEA | Boc-Val-NH-(p-methoxybenzyl)benzamide | Good | nih.gov |

Transformations of the Pyridine Ring System

The pyridine ring itself is amenable to a range of transformations, including oxidation, reduction, and functionalization through cross-coupling reactions, offering further avenues for structural diversification.

Oxidation and Reduction Pathways of the Pyridine Nucleus

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide derivative. nih.gov This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). researchgate.netsci-hub.se The resulting N-oxides can exhibit altered biological activity and can serve as intermediates for further functionalization, as the N-oxide group can activate the pyridine ring for certain substitution reactions. researchgate.net

Conversely, the pyridine ring can be reduced to the corresponding piperidine. asianpubs.org Catalytic hydrogenation is a common method, employing catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure. asianpubs.orggoogle.comresearchgate.net These reactions often require acidic conditions to protonate the pyridine nitrogen, facilitating the reduction. For example, substituted pyridines can be hydrogenated to piperidine derivatives using PtO₂ in glacial acetic acid. researchgate.net Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the aromatic pyridine ring under standard conditions, but their reactivity can be enhanced in specific solvent systems or with additives. d-nb.info

Table 3: Oxidation and Reduction of Pyridine Derivatives

| Substrate | Reagent(s) | Product | Conditions | Reference |

| Pyridine | H₂O₂, Methyltrioxorhenium | Pyridine N-oxide | Ethanol, RT | tandfonline.com |

| 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine | H₂O₂, Acetic Acid | 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine N-oxide | 70°C | researchgate.net |

| Substituted Pyridines | PtO₂, H₂ | Substituted Piperidines | Glacial Acetic Acid, 50-70 bar H₂ | researchgate.net |

| Pyridine Carboxamides | Pd/C, H₂ | Piperidine Carboxamide Hydrochlorides | Not specified | google.com |

Functionalization of the Pyridine Ring via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used to introduce aryl or heteroaryl substituents onto the pyridine core. asianpubs.orgscbt.com This reaction is tolerant of a wide range of functional groups, including primary amines, often without the need for protecting groups. asianpubs.org

The Heck reaction, coupling an alkene with an aryl or vinyl halide, provides a means to introduce alkenyl substituents. d-nb.infoevitachem.com These reactions typically employ a palladium catalyst and a base. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity, with dialkylbiaryl phosphine (B1218219) ligands showing particular efficacy in the Suzuki coupling of aminopyridines. chemrxiv.org

Table 4: Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Not specified | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | asianpubs.org |

| Suzuki-Miyaura | Aryl Halides | Pyridylboronic Acids | Not specified | Amino-substituted Arylpyridines | asianpubs.org |

| Heck | Aryl Halide | Alkene | Pd(OAc)₂, K₂CO₃, TBAB, dppp | Substituted Olefin | d-nb.info |

Reactivity and Structural Dynamics of the Piperidine Moiety

The piperidine ring typically adopts a chair conformation, but the presence of substituents can influence the equilibrium between different conformers, such as chair and twist-boat forms. For N-arylpiperidines, the orientation of substituents can be influenced by allylic strain. The nitrogen atom of the piperidine can be a site for further reactions, such as N-arylation through Ullmann or Buchwald-Hartwig coupling reactions. researchgate.net While the piperidine ring is generally robust, ring-opening reactions can be induced under specific conditions, for example, through photooxidation or with strong bases, leading to acyclic amino-aldehyde or diene products. This provides a pathway for more extensive structural modifications.

Formation of Enamines from Piperidine and Ketones

Piperidine, as a secondary amine, is widely used to convert ketones and aldehydes into enamines. wikipedia.orgmasterorganicchemistry.com This reaction, often catalyzed by a mild acid, is a reversible condensation process where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, stemming from a resonance form that places a negative charge on this carbon. masterorganicchemistry.comslideshare.net

The mechanism for enamine formation proceeds through several key steps: masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The secondary amine (piperidine) performs a nucleophilic attack on the carbonyl carbon of the ketone or aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate called a carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a C=N double bond and generating a positively charged iminium ion.

Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enamine and regenerating the acid catalyst. youtube.com

The rate of enamine formation is influenced by factors such as the basicity of the amine and steric hindrance in both the amine and the carbonyl compound. cambridge.org Enamines derived from piperidine are notably used in reactions like the Stork enamine alkylation. wikipedia.org

Table 1: Key Aspects of Enamine Formation with Piperidine

| Reaction Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |

| 2. Proton Transfer | An intramolecular proton shift occurs from the nitrogen to the oxygen. | Carbinolamine |

| 3. Leaving Group Formation | The hydroxyl group is protonated by an acid catalyst. | Protonated Carbinolamine |

| 4. Elimination | Water is eliminated as a leaving group, driven by the nitrogen's lone pair. | Iminium Ion |

| 5. Deprotonation | A proton is removed from the α-carbon to form the final enamine product. | Enamine |

Nitrogen-Centered Halogenation Reactions

The nitrogen atom of the piperidine ring can undergo halogenation to form N-haloamines. A common example is the reaction of piperidine with calcium hypochlorite (B82951) to produce N-chloropiperidine, a type of chloramine. wikipedia.org This resulting N-chloropiperidine can further undergo dehydrohalogenation to yield a cyclic imine. wikipedia.org

Nitrogen-centered radicals are key intermediates in a class of reactions known as Hofmann-Löffler-Freytag (HLF) reactions, which can be used for the remote functionalization of C-H bonds. researchgate.netnih.gov In these processes, a nitrogen-centered radical is generated, often from an N-haloamine precursor, which then abstracts a hydrogen atom from a remote carbon through an intramolecular 1,5-hydrogen atom transfer (HAT). researchgate.netnih.gov This generates a carbon-centered radical that can be trapped by a halogen, leading to a halogenated derivative. While pyrrolidine (B122466) formation is often favored due to the kinetics of the 1,5-HAT, conditions can be modified to favor the formation of piperidines. researchgate.netscispace.com

Recent advancements have focused on developing new precursors and methods for generating these nitrogen-centered radicals for remote C-H halogenation. nih.gov For instance, N-iodosuccinimide (NIS) has been identified as an effective oxidant for such transformations. rsc.org

Table 2: Examples of Nitrogen-Centered Halogenation Reagents for Piperidines

| Halogenating Agent/System | Intermediate | Product Type | Reference |

|---|---|---|---|

| Calcium Hypochlorite (Ca(OCl)₂) | N-chloropiperidine | N-haloamine / Cyclic Imine | wikipedia.org |

| N-Chlorosuccinimide (NCS) | Nitrogen-centered radical | β-chlorinated piperidine | rsc.org |

| N-Fluoropyridinium | Nitrogen-centered radical | β-fluorinated amine | rsc.org |

| N-Iodosuccinimide (NIS) | Nitrogen-centered radical | β-sulfenylated piperidine | rsc.org |

| N-Halogen-tosyl-sulfonamides + Light | Nitrogen-centered radical | Halogenated piperidines/pyrrolidines | researchgate.net |

Conformational Analysis of Piperidine Rings and its Influence on Reactivity

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation. wikipedia.org However, unlike cyclohexane, the two chair conformations of piperidine are non-identical due to the presence of the nitrogen heteroatom and its associated N-H bond. This leads to two distinct conformers: one with the N-H bond in an axial position and one with it in an equatorial position. wikipedia.org

Extensive studies have shown that the equatorial conformation is generally more stable. wikipedia.org In the gas phase, the energy difference is about 0.72 kcal/mol in favor of the equatorial conformer. wikipedia.org This preference is significantly larger for N-alkylated piperidines; for instance, in N-methylpiperidine, the equatorial conformer is favored by 3.16 kcal/mol. wikipedia.org The conformational behavior is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info

The conformation of the piperidine ring has a direct impact on its reactivity. researchgate.net For example, the orientation of substituents can affect reaction rates and product distributions. rsc.org The presence of electronegative substituents like fluorine can alter the conformational preference, sometimes favoring an axial position due to stabilizing C–F···N+ interactions. d-nb.infobeilstein-journals.org This conformational rigidity can, in turn, influence how the molecule interacts with other reactants or biological targets. beilstein-journals.org The local backbone morphology of polymers containing piperidinium (B107235) has been shown to potentially alter the rate of Hofmann elimination by several orders of magnitude, highlighting the profound link between conformation and reactivity. rsc.org

Table 3: Conformational Preferences in Piperidine Derivatives

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Key Influencing Factor |

|---|---|---|---|

| Piperidine | Equatorial N-H | ~0.72 (gas phase) | Torsional/Steric Strain |

| N-Methylpiperidine | Equatorial N-CH₃ | 3.16 | Increased Steric Hindrance |

| Fluoropiperidinium Salt | Axial F (in some cases) | ~5.0 | C–F···N⁺ electrostatic interaction |

Elimination Reactions Involving the Piperidine Ring (e.g., Hofmann Elimination)

The piperidine ring can undergo elimination reactions, most notably the Hofmann elimination. This reaction sequence converts a cyclic amine into an acyclic alkene through a quaternary ammonium (B1175870) intermediate. organicchemistrytutor.comlibretexts.org Since piperidine is a secondary amine, the process begins with exhaustive methylation, typically using an excess of methyl iodide, to form a quaternary ammonium iodide salt. organicchemistrytutor.comdoubtnut.com

The subsequent steps involve:

Anion Exchange: The iodide anion is replaced by a hydroxide (B78521) ion, usually by treatment with silver oxide (Ag₂O) and water. This forms a quaternary ammonium hydroxide. organicchemistrytutor.com

Elimination: Upon heating, the hydroxide ion acts as a base, promoting an E2-like elimination. The reaction follows the "Hofmann Rule," where the base abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene. organicchemistrytutor.comlibretexts.org

Because the nitrogen atom is part of a ring, the initial Hofmann elimination results in ring-opening, yielding a linear amine. organicchemistrytutor.comlibretexts.org The nitrogen is still part of the molecule, so the entire sequence of exhaustive methylation and elimination can be repeated. A second round of Hofmann elimination will remove the nitrogen as trimethylamine (B31210) and produce a diene, such as 1,4-pentadiene. organicchemistrytutor.comdoubtnut.com This multi-step degradation was historically important in elucidating the structure of piperidine. illinois.edu

Table 4: Hofmann Elimination of Piperidine - A Two-Stage Process

| Stage | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Stage 1 | Piperidine, excess CH₃I; then Ag₂O, H₂O, heat | N,N-Dimethylpiperidinium hydroxide | 5-(Dimethylamino)pent-1-ene |

| Stage 2 | Product from Stage 1, excess CH₃I; then Ag₂O, H₂O, heat | Pent-4-en-1-yl(trimethyl)ammonium hydroxide | 1,4-Pentadiene + Trimethylamine + H₂O |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Application of X-ray Crystallography for Molecular Structure Determination and Binding Mode Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for the isolated parent compound "4-Piperidin-1-ylpyridin-2-amine" is not publicly documented, the crystallographic analysis of its derivatives provides significant insights into its structural features and binding capabilities.

In the context of medicinal chemistry, derivatives of this compound have been studied as kinase inhibitors. mdpi.com X-ray crystallography has been instrumental in revealing their binding modes within the ATP-binding pockets of target proteins. For example, the crystal structure of NUDT1 (MTH1) in complex with a derivative containing the 5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine scaffold (PDB ID: 4c9w) shows specific hydrogen bonding interactions. pdbj.org The aminopyridine portion is often crucial for activity, with the 2-amino group acting as a hydrogen bond donor and the pyridine (B92270) nitrogen (N1) acting as an acceptor, frequently forming hydrogen bonds with conserved residues in the hinge region of kinases. acs.org These interactions anchor the inhibitor in the active site, a principle that guides the rational design of new therapeutic agents. acs.org

The table below presents representative crystallographic data for a related chiral secondary aminopyridine derivative, illustrating the type of structural information obtained from such analyses. mdpi.com

| Parameter | Value |

|---|---|

| Compound | 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.1562(7) |

| b (Å) | 11.0018(7) |

| c (Å) | 11.3476(8) |

| β (°) | 100.8070(10) |

| Volume (ų) | 1232.1(1) |

| Z | 4 |

Advanced NMR and Mass Spectrometry Techniques in the Characterization of Reaction Products and Complex Structures

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of "this compound" and its reaction products.

Advanced NMR Techniques

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework of the molecule. For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine (B6355638) rings. The pyridine protons would appear in the aromatic region, while the piperidine protons would be in the aliphatic region, with characteristic multiplets for the protons alpha to the nitrogen atom. The amine protons (-NH₂) would typically appear as a broad singlet.

In derivatives, these signals can shift depending on the electronic effects of the substituents. For example, ¹H NMR data for the related compound 5-(Piperidin-1-yl)pyridin-2-amine shows signals for the piperidine protons at δ 1.53 (m, 2H), 1.71 (m, 4H), and 2.97 (t, 4H), with the amine protons appearing as a broad singlet at δ 4.15 (s, 2H). acs.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to unambiguously assign proton and carbon signals, especially in complex derivatives formed during synthesis.

The following tables summarize reported NMR data for derivatives containing the aminopyridinyl piperidine scaffold.

¹H NMR Data for a 5-(Piperidin-1-yl)pyridin-2-amine Derivative

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Piperidine-H (β) | 1.53 | m |

| Piperidine-H (γ) | 1.71 | m |

| Piperidine-H (α) | 2.97 | t |

| -NH₂ | 4.15 | s |

| Pyridine-H | 6.47 - 7.61 | m |

Data adapted from a study on CDK inhibitors. acs.org

¹³C NMR Data for an N-methyl-N-(tetramethylpiperidin-4-yl)pyridin-2-amine Derivative

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| Piperidine-(CH₃)₄ | 27.9 |

| Piperidine-C2/C6 | 34.6 |

| N-CH₃ | 45.2 |

| Piperidine-C4 | 55.8 |

| Pyridine-C3 | 114.3 |

| Pyridine-C5 | 123.9 |

| Pyridine-C4 | 136.1 |

| Pyridine-C6 | 148.5 |

| Pyridine-C2 | 158.2 |

Data from a substituted pyridin-2-amine derivative. The piperidine C3/C5 signal was not specified in the source.

Mass Spectrometry

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. For "this compound" (C₁₀H₁₅N₃), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm its molecular formula. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Electron ionization (EI) mass spectrometry induces fragmentation, providing valuable structural information. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org In the case of the piperidine ring in "this compound," this would lead to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions. Fragmentation of the pyridine ring can also occur, leading to ions corresponding to the individual heterocyclic components. smolecule.com

Spectroscopic Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The non-covalent interactions of "this compound," particularly hydrogen bonding, are key to its solid-state structure and its interactions in biological systems. The molecule possesses multiple sites capable of engaging in hydrogen bonds.

Hydrogen Bond Donors: The primary amine group (-NH₂) at the C2 position of the pyridine ring is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the tertiary nitrogen atom of the piperidine ring are potential hydrogen bond acceptors.

In the solid state, these interactions lead to the formation of supramolecular networks. Crystal structures of related compounds show that the aminopyridine motif is frequently involved in forming hydrogen-bonded dimers or chains. researchgate.net For example, in complex heterocyclic systems, intermolecular hydrogen bonds involving amine N-H protons are crucial for stabilizing the crystal packing arrangement. smolecule.com

Furthermore, π-π stacking interactions can occur between the aromatic pyridine rings of adjacent molecules, further contributing to the stability of the crystal lattice. smolecule.com

Modern computational and analytical techniques, such as Hirshfeld surface analysis, are used to visualize and quantify these intermolecular contacts. This method maps the different types of close contacts, such as H···H, O···H, and N···H, on the molecular surface. mdpi.com Studies on piperidine derivatives have used Hirshfeld analysis to reveal that crystal packing is often dominated by a large number of weak interactions. mdpi.com For instance, in 1,2-di(piperidin-1-yl)ethane, the packing is primarily controlled by N···H (3.5%) and H···H (96.5%) interactions. mdpi.com Such analyses provide a detailed understanding of the forces governing the assembly of molecules in the crystalline state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties and reactivity of molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 4-piperidin-1-ylpyridin-2-amine. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. beilstein-journals.orgscirp.org The transition state is the highest energy point along the reaction coordinate and governs the rate of a chemical transformation. beilstein-journals.org

For instance, in the synthesis of derivatives of this compound, nucleophilic aromatic substitution is a common strategy. smolecule.com DFT can be used to model the addition-elimination mechanism, calculating the energies of the transition states for the nucleophilic attack of the piperidine (B6355638) nitrogen on an activated pyridine (B92270) ring. smolecule.com These calculations can help predict the feasibility of a reaction and optimize reaction conditions by identifying the lowest energy pathway. mdpi.com The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a key parameter in understanding reaction kinetics. beilstein-journals.org

Table 1: Hypothetical DFT-Calculated Energetics for a Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 | +12.8 |

This table represents a hypothetical reaction profile and is for illustrative purposes only.

DFT calculations provide a detailed picture of the electronic structure of this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), gives insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the nitrogen atoms of the pyridine ring and the exocyclic amine are expected to be regions of negative potential, making them susceptible to electrophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as atomic charges, Fukui functions, and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity). These descriptors quantify the reactivity of different sites within the molecule and can predict the regioselectivity of chemical reactions. For example, the piperidine nitrogen is a strong nucleophile, a property that can be quantified and compared to other nucleophilic sites in the molecule. smolecule.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize a ligand-protein complex. For derivatives of this compound, which have been investigated as inhibitors of various kinases, molecular docking can predict how these molecules fit into the ATP-binding pocket of the target kinase. nih.govnih.gov

The docking process involves generating a multitude of possible conformations and orientations of the ligand within the binding site and then scoring them based on a scoring function that estimates the binding affinity. nih.gov Successful docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. For example, the 2-amino group of the pyridine ring is a common hydrogen bond donor in kinase inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. nih.gov MD simulations of this compound, both in solution and when bound to a protein, allow for the exploration of its conformational landscape and the analysis of the stability of its interactions over time. researchgate.nettubitak.gov.tr

When docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. tubitak.gov.tr The simulation can reveal whether the key interactions observed in the initial dock are maintained over time and can identify other stable interactions that were not apparent from the static docking pose. Furthermore, MD simulations allow for the analysis of the entire interaction network, including the role of water molecules in mediating ligand-protein interactions. nih.gov Conformational sampling through MD can also reveal different binding modes or conformational changes in the protein upon ligand binding. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For a series of this compound derivatives, QSAR models can be developed to predict their inhibitory activity against a particular target, such as a kinase. nih.govmdpi.com

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Examples include molecular weight, logP (a measure of lipophilicity), and various quantum chemical descriptors. nih.govacs.org

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. tubitak.gov.trnih.gov For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that show which regions of the molecule should be modified to enhance activity. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chloropyridine (B16104) |

: Computational Design and Prediction of Novel Synthetic Pathways

The advent of sophisticated computational tools has revolutionized the approach to synthetic organic chemistry, shifting from purely experimental discovery to a synergistic model where in silico predictions guide laboratory work. rsc.orgengineering.org.cn For a target molecule like this compound, computational methods offer a powerful means to design and evaluate potential synthetic routes, optimizing for efficiency, cost, and novelty. rsc.org These approaches, rooted in retrosynthetic analysis and powered by artificial intelligence (AI) and machine learning, allow chemists to explore a vast chemical reaction space virtually before committing to resource-intensive experiments. engineering.org.cnmdpi.comnih.gov

Modern computational retrosynthesis tools deconstruct a target molecule into simpler, commercially available precursors by applying a vast database of known chemical reactions and reaction rules. rsc.orgengineering.org.cn This process generates a tree of possible synthetic pathways, which can then be ranked based on various metrics like route length, cost of starting materials, and predicted reaction yields. engineering.org.cn For this compound, a primary retrosynthetic disconnection, which would be readily identified by such programs, is the C-N bond between the pyridine ring and the piperidine moiety. This strategic bond cleavage points to two key synthons or their synthetic equivalents.

A computational analysis would identify the most logical precursors as a substituted pyridine electrophile and a piperidine nucleophile. This leads to a primary proposed synthetic route involving the nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4-chloropyridine and piperidine. chemicalbook.comresearchgate.net This is a well-established and high-yielding laboratory method, confirming that computational predictions can align with and validate known successful syntheses. researchgate.net

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) | Synthetic Reaction Type |

| This compound | C(4)-N(piperidine) Bond | 2-Amino-4-chloropyridine | Piperidine | Nucleophilic Aromatic Substitution (SNAr) |

For this compound, computational tools could suggest several alternative pathways by considering different starting materials and reaction types. For example, instead of a halogenated pyridine, the system might propose using a pyridine derivative with a different leaving group or suggest transition-metal-catalyzed cross-coupling reactions, which are common in modern synthetic chemistry. Another approach could involve constructing the substituted pyridine ring itself from acyclic precursors, a strategy that computational models exploring broader chemical space might favor. rsc.org For instance, gold-catalyzed cycloaddition reactions have been computationally explored for synthesizing diaminopyridine derivatives, representing a mechanistically distinct approach. rsc.org

Table 2: Computationally Predicted Novel Synthetic Pathways for this compound

| Pathway | Precursor 1 | Precursor 2 | Predicted Reaction Type | Catalyst/Reagent (Predicted) | Rationale |

| A | 2-Amino-4-bromopyridine (B18318) | Piperidine | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Cross-coupling offers an alternative to SNAr, often with broader substrate scope. |

| B | Pyridin-2-amine | N/A | Chichibabin Amination (modified) | N/A (Theoretical) | A direct C-H amination approach, computationally intensive to predict but potentially very atom-economical. |

| C | 2-Aminopyridine-4-boronic acid | Piperidine | Chan-Lam Coupling | Copper catalyst (e.g., Cu(OAc)₂) | Copper-catalyzed C-N bond formation provides another cross-coupling alternative. |

| D | Acyclic enynamide | Cyanamide derivative | Gold-Catalyzed Cycloaddition | Gold(I) catalyst | Builds the diaminopyridine core directly, an unconventional route a computer might identify from mechanistic databases. rsc.org |

These predictive capabilities enable a more rational approach to synthesis design. By evaluating multiple computer-generated routes, chemists can prioritize pathways that are most likely to succeed, are more sustainable, or use more readily available starting materials. This integration of theoretical prediction and experimental practice accelerates the discovery and optimization of synthetic routes for important molecules like this compound. mdpi.com

A Versatile Scaffold: Role as Building Blocks and Key Intermediates

The substituted pyridine framework is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Functionalized pyridines, such as this compound, serve as valuable building blocks in the construction of more complex molecular architectures. While direct examples of the use of this compound in the total synthesis of complex natural products are not yet widespread in publicly available literature, its structural relative, 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, is recognized as a versatile small molecule scaffold. This suggests the potential of the core 4-piperidin-1-ylpyridine structure as a foundational element in synthetic strategies.

The piperidine and pyridine rings are prevalent pharmacophores in numerous approved drugs, highlighting the importance of intermediates that can introduce these fragments into larger molecules. The presence of a reactive primary amine group at the 2-position of the pyridine ring in this compound provides a key handle for further chemical transformations. This allows for its incorporation into larger structures through various reactions, such as amide bond formation, Schiff base condensation, and N-arylation, making it a crucial intermediate in multi-step synthetic sequences aimed at producing biologically active compounds.

Ligand Chemistry and Metal Complex Formation

The nitrogen atoms within this compound play a crucial role in its ability to coordinate with metal centers, leading to the formation of stable metal complexes with diverse applications, particularly in catalysis.

Aminopyridinato Ligands in Transition Metal Catalysis for Polymerization

Aminopyridinato ligands, formed by the deprotonation of aminopyridine derivatives, have garnered significant interest in the field of transition metal catalysis, especially for olefin polymerization. These ligands offer a high degree of tunability in their steric and electronic properties through substitution on the pyridine ring. While specific studies detailing the use of this compound as a precursor to an aminopyridinato ligand in polymerization catalysis are still emerging, the general class of aminopyridinato ligands has been successfully employed with early transition metals. The flexibility of the binding mode of these ligands is a key feature, allowing them to adapt to the coordination requirements of different metal centers.

Coordination Properties of Nitrogen-Donor Ligands with Metal Centers

As a nitrogen-donor ligand, this compound can form stable complexes with a variety of metal ions. The coordination chemistry of such ligands is rich and varied, depending on the nature of the metal center and the reaction conditions. The pyridine nitrogen and the exocyclic amine can both participate in coordination, potentially acting as a bidentate ligand. This chelation effect can lead to the formation of thermodynamically stable metal complexes. The piperidine nitrogen can also influence the electronic properties of the pyridine ring, thereby modulating the coordination behavior of the ligand. The study of the coordination properties of such ligands is fundamental to understanding their potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Catalytic Applications of this compound Derivatives

The inherent basicity and nucleophilicity of the nitrogen atoms in this compound and its derivatives make them promising candidates for various catalytic applications, particularly in the realm of organocatalysis.

Organocatalysis and Lewis Base Catalysis by Pyridinamines

Pyridine and its derivatives are well-established as effective organocatalysts, acting as either Brønsted or Lewis bases. Pyridinamines, in particular, can exhibit enhanced catalytic activity due to the electron-donating effect of the amino group. While specific research on the organocatalytic applications of this compound is limited, the broader class of pyridinamines has been explored in various transformations. These catalysts can activate substrates through nucleophilic attack or by increasing the basicity of the reaction medium. The development of chiral derivatives of this compound could open avenues for its use in asymmetric organocatalysis, a rapidly growing field in organic synthesis.

Participation in Specific Organic Transformations (e.g., Diels-Alder Reactions)

The potential for derivatives of this compound to catalyze specific organic transformations, such as the Diels-Alder reaction, is an area of active investigation. Lewis basic pyridines can act as catalysts in hetero-Diels-Alder reactions, particularly in the formation of piperidine derivatives. While direct evidence for the use of this compound in this context is not yet available, the structural motifs present in the molecule suggest its potential to influence the stereochemical outcome of such cycloaddition reactions, especially if incorporated into a chiral catalytic system.

Future Research Trajectories and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 4-piperidin-1-ylpyridin-2-amine and its derivatives is an area ripe for innovation, with a strong emphasis on green chemistry principles. Traditional methods often involve nucleophilic aromatic substitution of 2-amino-4-chloropyridine (B16104) with piperidine (B6355638), which can require high temperatures. researchgate.netchemicalbook.com Future research will likely focus on developing milder and more efficient catalytic systems to facilitate this transformation.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium catalysts has shown promise in the amination of chloropyridines. researchgate.net Future work will likely explore the use of more efficient ligands and lower catalyst loadings to make these processes more economically viable and environmentally friendly.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.net Applying this technology to the synthesis of this compound could offer a more sustainable alternative to conventional heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The adaptation of synthetic routes for this compound to flow chemistry setups is a promising avenue for large-scale, sustainable production.

Green Solvents: Replacing traditional organic solvents with greener alternatives like water or bio-derived solvents is a key aspect of sustainable chemistry. researchgate.net Research into the synthesis of piperidine derivatives in such solvents is an active area of investigation. mdpi.com

A comparison of traditional and emerging synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for 4-Aminopyridine Derivatives

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Nucleophilic Aromatic Substitution | Simple procedure | Harsh reaction conditions, potential for side products |

| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance | Cost of catalyst, potential for metal contamination |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Specialized equipment required |

Exploration of Novel Reactivity Profiles for Unprecedented Transformations

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-donating amino and piperidinyl groups and the electron-withdrawing pyridine (B92270) ring, suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into uncovering novel transformations that leverage these characteristics.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds offers a highly atom-economical approach to creating more complex molecules. Research into regioselective C-H activation reactions on the this compound core could lead to the rapid synthesis of diverse compound libraries.

Domino Reactions: Designing one-pot, multi-step reactions, also known as domino or cascade reactions, can significantly improve synthetic efficiency. mdpi.com Developing such cascades involving this compound as a key building block would be a significant advancement. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in modern organic synthesis. Investigating the photochemical properties of this compound and its derivatives could open up new avenues for bond formation and molecular construction.

Integration of Advanced Computational Predictions in Molecular Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. The application of advanced computational methods to the study of this compound and its derivatives is expected to accelerate the design of new molecules with tailored properties.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This information can be used to predict the outcomes of reactions and to design more effective catalysts and materials.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how a molecule will bind to a biological target, such as a protein or enzyme. sci-hub.senih.govnih.gov This allows for the rational design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a molecule behaves over time, including its interactions with its environment. researchgate.netnih.gov This can be particularly useful for understanding the stability of ligand-protein complexes and for predicting the physical properties of materials.

The integration of these computational tools will enable a more targeted and efficient approach to the design and discovery of new compounds based on the this compound scaffold.

Expanding the Scope of Catalytic Applications and Material Science Integration

The structural features of this compound, particularly the presence of multiple nitrogen atoms capable of coordinating to metal centers, make it an attractive candidate for applications in catalysis and materials science.

Future research directions in this area include:

Homogeneous Catalysis: Derivatives of this compound can be designed to act as ligands for transition metal catalysts. mdpi.com These catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net

Heterogeneous Catalysis: Immobilizing this compound-based catalysts onto solid supports can facilitate catalyst recovery and reuse, a key principle of green chemistry. nih.gov

Metal-Organic Frameworks (MOFs): The pyridine and amine functionalities of this compound make it a suitable building block for the construction of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Organic Electronics: Pyridine-containing compounds are of interest for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. evitachem.com The electronic properties of this compound derivatives could be tuned to optimize their performance in such applications.

The exploration of these areas will undoubtedly lead to the discovery of new and valuable applications for this versatile chemical entity.

Q & A

Q. What are the optimal synthetic routes for 4-Piperidin-1-ylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves condensation of piperidine derivatives with pyridine precursors. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via reactions between 1-methyl-4-piperidone and amines, followed by purification using column chromatography and recrystallization . Optimization includes adjusting stoichiometry, temperature (e.g., reflux in dichloromethane), and catalysts. Reaction progress can be monitored via thin-layer chromatography (TLC), and yields are improved by controlling moisture and oxygen levels .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular structure by identifying proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., mean C–C bond: 0.003 Å) and dihedral angles. Disorder in residues and thermal parameters are resolved using refinement software like SHELX .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste channels. Storage requires airtight containers in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer: A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables. For example, increasing temperature may reduce reaction time but increase byproduct formation. Data analysis via ANOVA determines significant factors, with Pareto charts prioritizing adjustments to maximize yield .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?

- Methodological Answer: Fluorination at specific positions (e.g., 3,5-difluoro substitution) enhances lipophilicity and metabolic stability, as seen in analogous pyridinamine derivatives. Biological assays (e.g., enzyme inhibition, receptor binding) quantify activity changes. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding rational design .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer: Discrepancies may arise from solvent effects or unaccounted intermediates. Reconcile data by:

Q. What role does this compound play in drug discovery pipelines, particularly in hit-to-lead optimization?

- Methodological Answer: As a scaffold, it is functionalized to enhance pharmacokinetic properties. For example, piperidine-pyridine hybrids are screened for CNS activity due to blood-brain barrier permeability. ADMET studies (e.g., microsomal stability, CYP inhibition) prioritize derivatives with low toxicity. Structure-activity relationship (SAR) maps guide substitutions at the 2-amine or piperidine positions .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for large-scale synthesis?